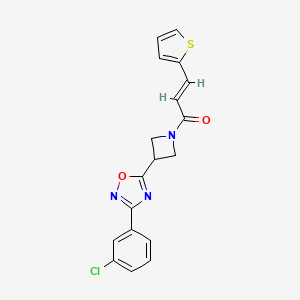![molecular formula C18H20ClNO3 B2406018 (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035022-96-7](/img/structure/B2406018.png)
(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate, also known as MAOC, is a spirocyclic compound that has attracted the attention of researchers due to its wide range of biological, pharmacological, and chemical properties1.
Synthesis Analysis
MAOC can be synthesized by a one-pot, three-component reaction between azabicycloalkenones, isatins, and acrylates. This reaction can be conducted under mild conditions and does not require any additional catalysts1.Molecular Structure Analysis
The molecular structure analysis of MAOC is not directly available from the search results. However, similar compounds are typically analyzed using techniques like Density Functional Theory (DFT) with a basis set such as 6-311G (d,p) for accurate spectroscopical characterization2.Chemical Reactions Analysis
The specific chemical reactions involving MAOC are not directly mentioned in the search results. However, organic chemistry principles apply, which involve the study of the structure, properties, and reactions of organic compounds, especially those containing carbon atoms3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of MAOC are not directly available from the search results. However, similar compounds often possess unique physical and chemical properties that attract attention from chemists, physicists, and material scientists due to their potential use in various applications5.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related compounds to (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate has been explored in various studies. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a compound with structural similarities, involves consecutive treatments with COCl2, DABCO, and NaN3. This process demonstrates the complexity and intricacy involved in synthesizing spirocyclic compounds (Suter et al., 2000).
Peptide Synthesis
Spirocyclic compounds like the one are significant in the field of peptide synthesis. They are used as building blocks in creating complex peptide structures. For example, nonapeptides, which are analogues of certain antibiotics, have been synthesized using similar spirocyclic synthons (Suter et al., 2000).
Medicinal Chemistry
In medicinal chemistry, spirocyclic compounds have been used in the synthesis of various pharmaceuticals. These compounds serve as key intermediates or scaffolds in drug development, leading to the creation of new therapeutic agents. For instance, diversity-oriented synthesis techniques utilize spirocyclic structures to create a wide range of biologically active molecules (Wipf et al., 2004).
Corrosion Inhibition
Spirocyclic derivatives also find applications in corrosion inhibition. They act as effective inhibitors in acidic solutions, showcasing their potential in industrial applications like metal protection. Studies have demonstrated that certain spirocyclic compounds offer high resistance and adhere to the Langmuir isotherm model, indicating their efficiency in corrosion inhibition (Chafiq et al., 2020).
Organic Synthesis
The application of spirocyclic compounds in organic synthesis is vast. They are used in various organic reactions, such as the Reformatsky reaction, to synthesize complex organic structures. This demonstrates their versatility and utility in organic chemistry (Shchepin et al., 2006).
Safety And Hazards
The specific safety and hazards associated with MAOC are not directly mentioned in the search results. However, in general, safety and hazards are determined by identifying potential risks in the environment, equipment, and behavior6.
Orientations Futures
The specific future directions for research on MAOC are not directly mentioned in the search results. However, advancements in related fields often involve identifying new therapeutic targets and biomarkers, developing novel drugs, and using biomarker-driven trial designs for more precise and personalized patient care7.
Please note that this information is based on the available search results and may not cover all aspects of the compound. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.
Propriétés
IUPAC Name |
methyl 6-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-23-17(22)14-12-18(14)8-10-20(11-9-18)16(21)7-6-13-4-2-3-5-15(13)19/h2-7,14H,8-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYWLFRZQJKSL-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
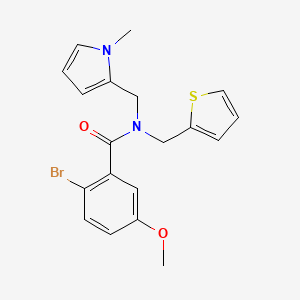
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)

![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)


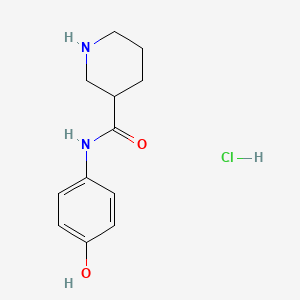
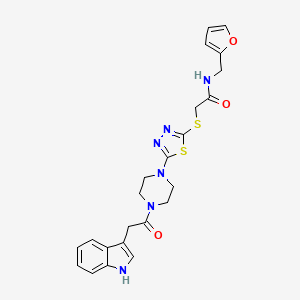

![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)
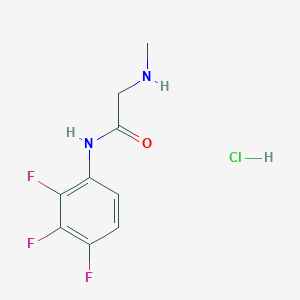
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)
